L-Menthyl (R,S)-3-hydroxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Menthyl (R,S)-3-hydroxybutyrate is an ester compound derived from menthol and 3-hydroxybutyric acid. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents. The stereochemistry of the compound, with both L-menthyl and (R,S)-3-hydroxybutyrate components, adds to its complexity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Menthyl (R,S)-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of L-menthol with (R,S)-3-hydroxybutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
L-Menthol+(R,S)-3-hydroxybutyric acidacid catalystL-Menthyl (R,S)-3-hydroxybutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be advantageous for large-scale production, allowing for easier separation and reuse of the catalyst.
Chemical Reactions Analysis
Types of Reactions
L-Menthyl (R,S)-3-hydroxybutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyrate moiety can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the menthyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: L-Menthyl 3-oxobutyrate.
Reduction: L-Menthyl (R,S)-3-hydroxybutanol.
Substitution: Various menthyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, L-Menthyl (R,S)-3-hydroxybutyrate serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly useful in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of metabolic pathways involving menthol and hydroxybutyrate derivatives. It may also serve as a model compound for studying ester hydrolysis and enzyme specificity.
Medicine
Industry
In the flavor and fragrance industry, this compound can be used as a flavoring agent due to its pleasant menthol aroma. It may also find applications in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism by which L-Menthyl (R,S)-3-hydroxybutyrate exerts its effects depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing menthol and 3-hydroxybutyric acid. Menthol can interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation. The 3-hydroxybutyric acid can enter metabolic pathways, contributing to energy production.
Comparison with Similar Compounds
Similar Compounds
L-Menthyl acetate: Another ester of menthol, used primarily in flavoring and fragrance applications.
L-Menthyl lactate: Known for its cooling properties, used in cosmetics and personal care products.
L-Menthyl succinate: Used in similar applications as L-Menthyl (R,S)-3-hydroxybutyrate, with slight differences in chemical properties.
Uniqueness
This compound is unique due to its combination of menthol and 3-hydroxybutyric acid, providing both the cooling effect of menthol and the metabolic relevance of hydroxybutyrate. This dual functionality makes it a versatile compound for various applications in different fields.
Properties
CAS No. |
374629-79-5 |
---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
InChI Key |
XSJPRWBZLUYOOI-IBSWDFHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |
density |
0.972-0.985 |
physical_description |
Colourless liquid; Cool minty aroma |
solubility |
Slightly soluble in water; very soluble in corn oil, hexane, ether, chloroform and acetone Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.